5-(Trifluoromethyl)isoindoline-1,3-dione

Overview

Description

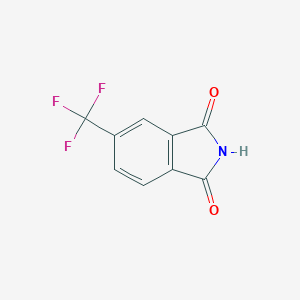

5-(Trifluoromethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a trifluoromethyl group at the 5-position and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of 5-(trifluoromethyl)aniline with maleic anhydride in the presence of a suitable catalyst, such as silica-supported niobium, under reflux conditions in a solvent mixture of isopropanol and water .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Electrophilic substitution reactions can introduce different substituents at the aromatic ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often utilize reagents like halogens or nitrating agents under acidic conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted isoindoline-1,3-dione derivatives .

Scientific Research Applications

Biological Activities

5-(Trifluoromethyl)isoindoline-1,3-dione derivatives have been studied for various biological effects:

- Anticancer Activity : Research indicates that isoindoline derivatives exhibit cytotoxic effects against cancer cell lines. For instance, in vitro studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

- Anti-inflammatory Properties : These compounds have demonstrated the ability to modulate inflammatory pathways. They can inhibit the expression of pro-inflammatory factors such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), while promoting anti-inflammatory markers like interleukin-10 (IL-10) . This suggests potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Some studies highlight the neuroprotective properties of this compound derivatives, particularly in models of Alzheimer's disease. They have been shown to improve memory impairment and enhance cognitive function in animal models .

Synthetic Methodologies

The synthesis of this compound involves several innovative approaches:

- Hexadehydro-Diels–Alder Reaction : A notable method for synthesizing isoindole derivatives is through the hexadehydro-Diels–Alder reaction involving tetraynes and imidazole derivatives. This method allows for the efficient construction of multifunctionalized isoindole-1,3-diones without the need for metal catalysts or directing groups .

- Functionalization Techniques : The introduction of trifluoromethyl groups into isoindoline frameworks has been achieved through various functionalization methods, enhancing their biological activity and solubility. For example, N-substituted derivatives are synthesized via alkylation processes that modify the amino group on the isoindoline structure .

Case Study 1: Isoindoline Derivatives as AMPK Activators

A study investigated the efficacy of isoindoline-1,3-dione derivatives as activators of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. The results demonstrated that these derivatives significantly activate AMPK in murine myoblasts, indicating their potential for metabolic disorders .

Case Study 2: Neuroprotective Effects in Alzheimer's Disease Models

In a recent study, several this compound derivatives were tested for their ability to mitigate cognitive decline in scopolamine-induced memory impairment models. The compounds showed promising results in improving memory performance compared to control groups, highlighting their therapeutic potential in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Isoindoline-1,3-dione: Lacks the trifluoromethyl group, resulting in different chemical reactivity and biological activity.

Phthalimide: Similar structure but without the trifluoromethyl group, commonly used in the synthesis of pharmaceuticals and agrochemicals.

N-Substituted isoindoline-1,3-dione derivatives: Various derivatives with different substituents at the nitrogen atom, exhibiting diverse biological activities.

Uniqueness

The presence of the trifluoromethyl group in 5-(Trifluoromethyl)isoindoline-1,3-dione imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for drug development and other applications .

Biological Activity

5-(Trifluoromethyl)isoindoline-1,3-dione (CAS No. 1997-41-7) is a heterocyclic compound characterized by its unique trifluoromethyl group at the 5-position of the isoindoline structure. This compound has garnered attention in various fields of research, particularly for its biological activities, including interactions with dopamine receptors and potential therapeutic applications in oncology and neurology.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features:

- An isoindoline nucleus

- Carbonyl groups at positions 1 and 3

- A trifluoromethyl group which enhances lipophilicity and metabolic stability

Target Interaction

this compound primarily targets the human dopamine receptor D2 . It is believed to interact with key amino acid residues at the allosteric binding site, modulating dopaminergic signaling pathways that are crucial for motor control and reward mechanisms.

Biochemical Pathways

The modulation of dopamine receptors can lead to significant downstream effects, influencing various physiological processes. The compound's interaction with the dopaminergic system suggests potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .

In Vitro Studies

Research has demonstrated that this compound exhibits notable effects on cell viability across different cancer cell lines. A study reported IC50 values indicating cytotoxic effects against A549 lung adenocarcinoma cells, with values around 114.25 μM . The compound also showed promise as an enzyme inhibitor, particularly against cyclooxygenases (COX), which are involved in inflammatory processes .

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 114.25 |

| HeLa | 140.60 |

In Vivo Studies

In vivo studies using xenograft models have further elucidated the anticancer potential of this compound. Mice treated with varying doses of this compound showed reduced tumor growth compared to control groups. The study monitored tumor sizes and overall health over a period of 60 days, confirming the compound's therapeutic efficacy .

Pharmacokinetics

Pharmacokinetic studies conducted in silico suggest favorable absorption and distribution characteristics for this compound. These studies indicate that the compound may have an extended half-life due to its enhanced lipophilicity from the trifluoromethyl group.

Comparison with Related Compounds

This compound can be compared with other isoindoline derivatives to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Isoindoline-1,3-dione | Lacks trifluoromethyl group | Lower metabolic stability |

| Phthalimide | Similar structure without trifluoromethyl group | Commonly used in pharmaceuticals |

| N-Substituted isoindoline derivatives | Varied substituents affecting activity | Diverse biological activities |

The presence of the trifluoromethyl group significantly enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(trifluoromethyl)isoindoline-1,3-dione and its derivatives?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bisimide monomers like 5,5'-(perfluoropropane-2,2-diyl)bis(isoindoline-1,3-dione) are prepared by reacting dianhydrides with amines under reflux in aprotic solvents (e.g., DMF) . Derivatives may involve introducing trifluoromethyl groups via electrophilic aromatic substitution or coupling reactions. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are standard .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be applied to characterize this compound?

- Methodology : ¹H-NMR and ¹³C-NMR are critical for structural elucidation. For example, in 2-(6-phenylhex-5-yn-1-yl)isoindoline-1,3-dione, aliphatic protons appear at δ 2.2–3.5 ppm, while aromatic protons resonate at δ 7.5–8.1 ppm. The trifluoromethyl group (CF₃) is identified via ¹⁹F-NMR at δ −60 to −70 ppm . Coupling constants and integration ratios help confirm regiochemistry.

Q. What purity assessment methods are recommended for this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Purity ≥97% is achievable via recrystallization from ethanol or acetonitrile . Mass spectrometry (EI-MS or ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 244 for C₉H₇F₃N₂O₂).

Q. What are the key physicochemical properties influencing reactivity?

- Data : LogP (1.73) indicates moderate lipophilicity, while a high dipole moment (4.2 D) suggests polarity. The compound’s boiling point (~410°C) and density (1.357 g/cm³) guide solvent selection (e.g., THF or DCM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in trifluoromethyl-substituted isoindoline-1,3-dione synthesis?

- Experimental Design : Use a Design of Experiments (DoE) approach. Variables include temperature (60–120°C), catalyst loading (e.g., Pd/C or CuI), and solvent polarity. For example, coupling reactions with trifluoromethyl iodides show higher yields (~80%) in DMF at 100°C compared to THF (~55%) . Kinetic studies via in-situ IR spectroscopy can track intermediate formation.

Q. What analytical challenges arise in distinguishing structural isomers of this compound?

- Data Contradictions : Isomers (e.g., 4- vs. 5-trifluoromethyl substitution) may exhibit nearly identical NMR shifts. Resolution requires advanced techniques:

- X-ray crystallography confirms absolute configuration via unit cell parameters (e.g., space group P2₁/c) .

- DFT calculations (B3LYP/6-311++G(d,p)) predict vibrational frequencies (FT-IR) and electronic transitions (UV-Vis) to differentiate isomers .

Q. How do trifluoromethyl groups influence biological activity in neurodegenerative disease models?

- Mechanistic Insights : Derivatives like NU-9 (a trifluoromethyl-containing cyclohexanedione) improve motor neuron health by modulating protein aggregation pathways. In ALS models, co-administration with riluzole shows additive effects, suggesting synergistic mechanisms. Dose-response studies (IC₅₀ = 0.5–2 µM) and Western blotting validate target engagement .

Q. What strategies resolve discrepancies in enzyme inhibition assays involving this compound?

- Case Study : In acetylcholinesterase inhibition, conflicting IC₅₀ values may arise from assay conditions (pH, temperature). Standardize protocols:

- Use Ellman’s method with DTNB (5,5’-dithiobis-2-nitrobenzoic acid) at pH 8.0.

- Compare against positive controls (e.g., donepezil) and validate via Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .

Q. How can computational modeling guide the design of isoindoline-1,3-dione-based PROTACs?

- Methodology : Molecular docking (AutoDock Vina) predicts binding affinity to E3 ligases (e.g., cereblon). For PROTACs, optimize linker length (e.g., PEG₄) and trifluoromethyl positioning to enhance proteasome recruitment. In vitro validation includes Western blotting for target protein degradation (e.g., BRD4) .

Properties

IUPAC Name |

5-(trifluoromethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)8(15)13-7(5)14/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZNTWKAAKPCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301839 | |

| Record name | 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1997-41-7 | |

| Record name | 1997-41-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.